Ethyl 5-cyano-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

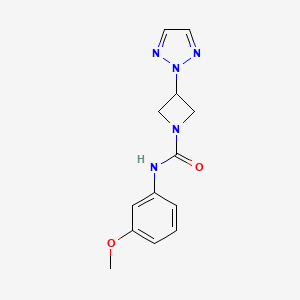

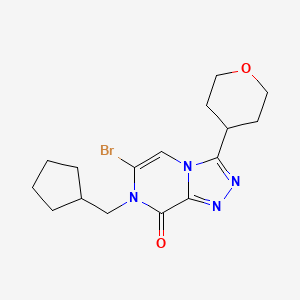

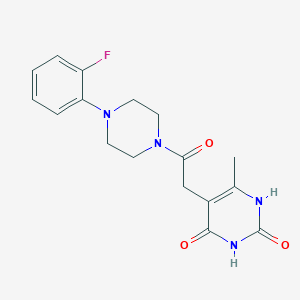

Ethyl 5-cyano-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate is a chemical compound with the molecular formula C10H7F3N2O3 . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, which is a ring-shaped carbon-containing structure. It also contains three fluorine atoms and a methyl group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved papers, TFMP derivatives are known to be used in various chemical reactions. For instance, they can be used in the synthesis of s-tetrazines .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Derivatives

Researchers have developed methods to synthesize novel derivatives of Ethyl 5-cyano-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate for potential use in various applications. For instance, Kumar and Mashelker (2006) described the preparation of Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates, starting from 2,6-dihydroxy-3-cyano-4-methyl pyridine. These compounds are anticipated to possess antihypertensive activity (N. Kumar & Uday C. Mashelker, 2006).

Exploration of Chemical Reactions

Harb et al. (1989) explored the conversion of Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into various derivatives through reactions with nucleophilic reagents. This work provides insights into the versatility of the compound for synthesizing a wide range of heterocyclic compounds (A. A. Harb et al., 1989).

Photophysical Properties

Research has also delved into understanding the photophysical properties of derivatives synthesized from this compound. Ershov et al. (2019) conducted a study on the synthesis of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates, investigating their spectral-fluorescent properties and the correlation with their chemical structures. This research highlights the potential of these derivatives in the development of new materials with specific photophysical characteristics (O. V. Ershov et al., 2019).

Development of Fluorinated Compounds

Wang et al. (2012) reported on the synthesis of Ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives via a one-pot three-component reaction. This research is significant for the development of fluorinated fused heterocyclic compounds, which are important in various fields, including pharmaceuticals and agrochemicals (W. Wang et al., 2012).

Wirkmechanismus

Target of Action

The primary targets of Ethyl 5-cyano-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is known that the trifluoromethyl group in the compound can significantly affect its biological activities .

Pharmacokinetics

The presence of the trifluoromethyl group can potentially enhance the compound’s bioavailability and metabolic stability .

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation. Preliminary studies suggest that the compound may have potential applications in the agrochemical and pharmaceutical industries .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemical entities can affect the compound’s stability and activity .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Similar compounds, such as indole derivatives, have been found to interact with multiple receptors and possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Similar compounds have been shown to have significant effects on cell biology . For instance, indole derivatives have been found to be biologically active and have been used in the treatment of various disorders in the human body .

Molecular Mechanism

Similar compounds have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Eigenschaften

IUPAC Name |

ethyl 5-cyano-6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O3/c1-2-18-9(17)6-3-5(4-14)8(16)15-7(6)10(11,12)13/h3H,2H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWYPQDZTQIQPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)C(=C1)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2769736.png)

![[3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride](/img/structure/B2769745.png)

![(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2769748.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2769750.png)

![2-[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid](/img/structure/B2769754.png)

![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone](/img/structure/B2769756.png)